1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione
Description
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione is a sulfur-rich diketone derivative featuring two 2-sulfanylidene-1,3-thiazolidine moieties attached to a hexane-1,6-dione backbone.
Properties
IUPAC Name |
1,6-bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S4/c15-9(13-5-7-19-11(13)17)3-1-2-4-10(16)14-6-8-20-12(14)18/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQQSWINFGXVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)CCCCC(=O)N2CCSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406659 | |
| Record name | 2-Thiazolidinethione, 3,3'-(1,6-dioxo-1,6-hexanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74058-83-6 | |
| Record name | 2-Thiazolidinethione, 3,3'-(1,6-dioxo-1,6-hexanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione typically involves the reaction of adipoyl chloride with thiazolidine-2-thione. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Adipoyl chloride and thiazolidine-2-thione.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or chloroform are commonly used.
Procedure: Adipoyl chloride is added dropwise to a solution of thiazolidine-2-thione in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazolidine rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the hexane-1,6-dione backbone can be reduced to alcohols.
Substitution: The thiazolidine rings can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
Antimicrobial Activity : Research indicates that 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione exhibits notable antimicrobial properties. Its structure allows it to interact with bacterial cell membranes and inhibit growth effectively. Case studies have shown its efficacy against various strains of bacteria and fungi.
Antioxidant Properties : The compound has also been studied for its antioxidant capabilities. It can scavenge free radicals, thereby protecting biological systems from oxidative stress. This property is particularly valuable in developing supplements or pharmaceuticals aimed at combating oxidative damage.
Agricultural Applications
Pesticide Development : The unique chemical structure of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione makes it a candidate for developing novel pesticides. Its ability to disrupt metabolic processes in pests can lead to effective pest control solutions with reduced environmental impact.
Plant Growth Regulators : Preliminary studies suggest that this compound may enhance plant growth by modulating hormonal pathways. Further research is needed to establish its mechanisms and efficacy as a growth regulator in various crops.
Material Science Applications
Polymer Chemistry : The reactivity of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione allows it to be incorporated into polymer matrices. This integration can improve the thermal stability and mechanical properties of polymers used in various applications.
Nanocomposite Development : Its potential use in the synthesis of nanocomposites has been explored due to its ability to form stable interactions with nanomaterials. These composites could find applications in electronics and advanced materials .
Summary Table: Applications Overview
| Application Area | Key Benefits | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Antimicrobial & antioxidant properties | Effective against bacterial strains |
| Agricultural Science | Pesticide development & plant growth regulation | Enhances crop yield |
| Material Science | Improved polymer properties & nanocomposite synthesis | Stable interactions with nanomaterials |
Mechanism of Action
The mechanism of action of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine rings can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(a) 1,6-Bis(dimethoxyphenyl)hexane-1,6-dione Derivatives
- Structure : Features methoxy-substituted phenyl groups instead of thiazolidine rings.
- Synthesis : Produced via AlCl₃-catalyzed aldol condensation of 1,2,3-trimethoxybenzene with adipoyl chloride, yielding cyclocondensation products and demethylated derivatives .
(b) Hexane-1,6-diyl bis(phenylcarbamate) (1)
- Structure : Contains phenylcarbamate groups linked via a hexane chain.
- Synthesis : Derived from 1,6-hexanediol and phenyl isocyanate, forming carbamate linkages .
- Key Differences : The carbamate functional groups prioritize hydrolytic stability over redox activity, contrasting with the sulfur-rich thiazolidine moieties in the target compound.
(c) 4,4′-(Hexane-1,6-diyl)bis(piperazine-2,6-dione)
- Structure : Piperazine-dione rings replace thiazolidine units.
- Properties : Exhibits crystallographic symmetry and extended methylene chains, with reported anticancer activity .
- Key Differences : The piperazine-dione structure lacks sulfur atoms, limiting its metal-binding capacity compared to the target compound.
Enzyme Inhibition
- Analysis : The target compound’s sulfanylidene groups may enhance binding to metalloenzymes like carbonic anhydrases (hCA I/II) compared to methoxy or carbamate derivatives.
Antioxidant Activity
- Analysis : Thiophene-containing analogs (e.g., 1,6-di(thiophen-2-yl)hexane-1,6-dione) exhibit structural similarities but lack the sulfanylidene groups critical for radical scavenging. The target compound’s sulfur-rich structure may confer superior antioxidant activity.
Physicochemical and Reactivity Comparisons
Biological Activity
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione is a thiazolidine derivative characterized by its unique structure, which includes two thiazolidine rings attached to a hexane backbone with dione functional groups. The molecular formula of this compound is and it has garnered interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Structural Characteristics
The compound's structural uniqueness is attributed to the presence of sulfanylidene groups within the thiazolidine rings. This configuration enhances its chemical reactivity and may influence its interaction with various biological systems. The following table summarizes key structural details:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.53 g/mol |
| CAS Number | 74058-83-6 |
Antibacterial Activity
Research indicates that derivatives of thiazolidines exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several compounds were reported as follows:
| Compound | MIC (μg/mL) |
|---|---|
| 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione | 125 - 15.62 |
| 2-thioxo-3-(4-(trifluoromethyl)-phenyl)thiazolidin-4-one | 3.125 |
| Staphylococcus aureus (Amikacin sulfate) | 0.097 |
These results indicate that the compound exhibits moderate to excellent antibacterial activity, comparable to standard antibiotics like Amikacin sulfate .
Antioxidant Activity
The antioxidant potential of 1,6-bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione was evaluated using the DPPH radical scavenging assay. The percentage of DPPH scavenging activity ranged from 3.60% to 94.40%, demonstrating significant antioxidant properties .
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been explored in various studies. For instance, compounds similar to 1,6-bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione were tested against several cancer cell lines:
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| Compound 4g | MOLT-4 (Leukemia) | 84.19 |
| Compound 4p | SF-295 (CNS) | 72.11 |
These findings suggest that thiazolidine derivatives can inhibit cell growth in various cancer types and warrant further investigation into their mechanisms of action .
Case Studies
Case Study: Antibacterial Efficacy
A study focused on synthesizing N-substituted thiazolidine derivatives revealed that many exhibited potent antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The most effective derivative showed an MIC significantly lower than that of standard antibiotics . This highlights the therapeutic potential of such compounds in treating bacterial infections.
Case Study: Anticancer Screening
In another investigation conducted by the National Cancer Institute (NCI), several thiazolidine derivatives were screened for anticancer activity across multiple cancer cell lines. Compounds demonstrated varying degrees of inhibition against leukemia and CNS cancer cells, indicating their potential utility as anticancer agents .
Q & A
Q. What are the established synthetic routes for 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione?
The compound is typically synthesized via condensation reactions between 1,6-hexanedione and thiazolidine thiol derivatives. A common approach involves:
- Reacting 1,6-hexanedione with 2-sulfanylidene-1,3-thiazolidine under basic conditions (e.g., NaH in THF) at room temperature for 12–24 hours .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Key challenges include avoiding overoxidation of thiol groups and ensuring regioselectivity in thiazolidine ring formation.
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Standard characterization includes:
For ambiguous NMR signals (e.g., tautomerism), VT-NMR (variable temperature) or 2D-COSY/HSQC experiments are recommended.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves:
- Solvent screening : THF, DMF, or DMSO for solubility and reactivity .
- Catalyst selection : Transition metals (e.g., Cu(I)) to accelerate thiol-thione coupling .
- Temperature control : Low temperatures (0–5°C) to suppress side reactions (e.g., disulfide formation) .
- In situ monitoring : TLC or HPLC to track reaction progress and intermediates.
Example optimization workflow:
- Start with NaH/THF at 25°C. If yield <50%, switch to DMF at 40°C with catalytic CuCl.
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?
- Data collection : Use high-resolution synchrotron sources to minimize noise .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals or PART/ISOR for disordered atoms .
- Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., Gaussian09 at B3LYP/6-31G* level) .
Case study: A 2024 study resolved disorder in a thiazolidine derivative by refining two occupancy models (60:40 ratio) and validating with Hirshfeld surface analysis .
Q. What experimental designs are effective for evaluating enzyme inhibition activity?
- In vitro assays :
- Alkaline phosphatase (TNAP/IAP) inhibition : Measure p-nitrophenyl phosphate hydrolysis at 405 nm (pH 9.8, 37°C) .
- Dose-response curves : Calculate IC₅₀ using nonlinear regression (GraphPad Prism).
Q. How can computational modeling predict bioactivity and guide structural modifications?
- Molecular docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., carbonic anhydrase II PDB: 3KS3) .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on thiazolidine) with IC₅₀ values .
- DFT calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to assess redox activity .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational NMR shifts?
- Recheck synthesis : Confirm absence of impurities via HRMS.
- Solvent effects : Simulate shifts with COSMO-RS (accounting for DMSO’s polarity) .
- Tautomeric equilibria : Use ¹H-¹⁵N HMBC to detect enol-thione vs. keto-thiol forms .
Resolving conflicting bioactivity data across studies:
- Assay standardization : Validate enzyme batches (e.g., via SDS-PAGE) and normalize substrate concentrations .
- Meta-analysis : Compare IC₅₀ values under identical pH/temperature conditions. A 2020 study attributed 10-fold differences in alkaline phosphatase inhibition to assay pH variations (9.8 vs. 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
